molecular formula C16H30O B14652529 Cyclopentadecanone, 2-methyl- CAS No. 52914-66-6

Cyclopentadecanone, 2-methyl-

Cat. No.: B14652529
CAS No.: 52914-66-6
M. Wt: 238.41 g/mol
InChI Key: XJDBBMWXVYBUTB-UHFFFAOYSA-N
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Description

Cyclopentadecanone, 2-methyl- is a macrocyclic ketone with the molecular formula C16H30O It is a derivative of cyclopentadecanone, which is known for its use in the fragrance industry due to its musky odor

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadecanone, 2-methyl- can be synthesized through a multi-step process involving ozonolysis, oxidation, and esterification. One method involves the ozonolysis of Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid. The process includes:

    Ozonolysis: The double bonds in the fatty acids of the oil are cleaved using ozone.

    Oxidation: The resulting ozonides are oxidized to form carboxylic acids.

    Esterification: The carboxylic acids are esterified to form methyl esters.

    Cyclization: The methyl esters undergo cyclization to form cyclopentadecanone, 2-methyl-.

Industrial Production Methods

Industrial production of cyclopentadecanone, 2-methyl- typically involves the use of catalysts to improve yield and efficiency. For example, the use of HZSM-5 zeolite as a catalyst in the macrolactonization of methyl 15-hydroxypentadecanoate has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecanone, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclopentadecanone, 2-methyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Cyclopentadecanone, 2-methyl- can be compared with other similar macrocyclic ketones, such as:

    Cyclopentadecanone: The parent compound, known for its use in fragrances.

    Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.

    Muscone: Another macrocyclic ketone with a musky odor, used in perfumes.

Uniqueness

Cyclopentadecanone, 2-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

52914-66-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

2-methylcyclopentadecan-1-one

InChI

InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3

InChI Key

XJDBBMWXVYBUTB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCCCC1=O

Origin of Product

United States

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